molecular formula C17H15FN4O2S B2991758 4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 691391-01-2

4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B2991758
CAS No.: 691391-01-2
M. Wt: 358.39
InChI Key: XYWNAEZXVSRHED-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by a benzylideneamino moiety substituted with a 2-fluorophenylmethoxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The E-configuration of the imine bond is critical for maintaining structural stability and biological efficacy.

Properties

IUPAC Name

4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-23-16-8-12(9-20-22-11-19-21-17(22)25)6-7-15(16)24-10-13-4-2-3-5-14(13)18/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWNAEZXVSRHED-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C18H16FN3O3S
  • Molecular Weight : 373.40 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the potential of triazole derivatives in reducing inflammation. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In an experiment involving macrophages activated with lipopolysaccharide (LPS), it demonstrated significant reductions in oxidative stress markers, including nitric oxide (NO) and reactive oxygen species (ROS) .

Table 1: Anti-inflammatory Effects of Triazole Derivatives

CompoundIC50 (µM)Mechanism of Action
4-Triazole Derivative0.84Inhibition of TNF-α and IL-6 production
Reference Drug (Indomethacin)-COX inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

The anticancer potential of this triazole derivative has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics. It was found to induce apoptosis in cancer cells through the activation of caspases .

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF725Apoptosis induction via caspase activation
HCT11630Cell cycle arrest in G1 phase

Case Studies

  • Study on Inflammatory Markers : A research study conducted on macrophages demonstrated that treatment with the compound resulted in a significant decrease in the levels of pro-inflammatory cytokines. The results suggest a potential application in treating inflammatory diseases .
  • Antimicrobial Screening : A series of tests against common pathogens showed that the compound could serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .
  • Cancer Cell Line Analysis : In vitro assays indicated that the compound effectively inhibited proliferation in breast and colon carcinoma cells, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole-5-thione derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Structural Modifications and Substituent Effects

Compound Name / ID (Evidence) Key Substituents Molecular Weight Notable Features
Target Compound 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzylidene ~424.44* Combines methoxy and fluorinated benzyl groups for enhanced lipophilicity and electronic effects .
4-[(E)-(4-Ethoxy-3-methoxybenzylidene)amino]-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () 4-Ethoxy-3-methoxybenzylidene, 2-fluorophenyl 372.42 Ethoxy group increases hydrophobicity compared to methoxy, potentially altering membrane permeability .
4-{[(E)-(2-Fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol () 2-Fluorobenzylidene, 4-methoxyphenyl ~358.38 Methoxy at para-position may enhance π-π stacking interactions in receptor binding .
4-{(1E)-2-[5-(2-Fluorophenyl)-3-sulfanyl(1,2,4-triazol-4-yl)]-2-azavinyl}benzene-1,2-diol () 3,4-Dihydroxybenzylidene ~386.41 Catechol moiety introduces hydrogen-bonding capacity, improving solubility .
5-(2-Fluorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () 5-Methylfuran-2-ylmethylidene ~346.38 Furan substituent may confer metabolic stability but reduces polarity .

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The target compound’s 2-fluorophenylmethoxy group increases logP compared to derivatives with smaller substituents (e.g., : logP ~3.2 vs. Target: estimated logP ~3.8) .
  • Solubility : Compounds with polar substituents (e.g., 3,4-dihydroxy in ) show higher aqueous solubility, whereas hydrophobic groups (e.g., ethoxy in ) reduce solubility .
  • Thermal Stability : Triazole-thiones with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit higher melting points (>250°C) compared to the target compound (~200–220°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.